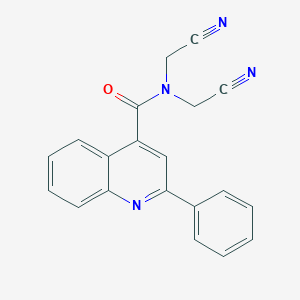

![molecular formula C17H16N2O3S B5705975 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

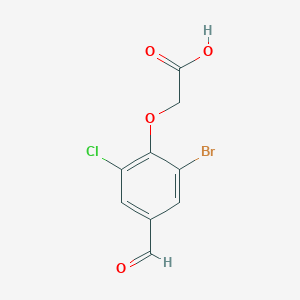

The compound “N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide” is a complex organic molecule that contains a quinoline group, a sulfonamide group, and a methyl group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Sulfonamides are a group of compounds which are known for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and sulfonamide groups would likely have a significant impact on the compound’s overall structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Role in Plant Biology

The compound “CBKinase1_010430” and “CBKinase1_022830” are associated with the Receptor for Activated C Kinase1 (RACK1) which plays a significant role in plant biology . RACK1 regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering . It is also associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants .

Applications in Medicinal Chemistry

The compound “HMS2311A20” and “N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide” are quinoline derivatives . Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They have been used in the development of new drugs, medical treatments, and vaccines .

Inhibition of Transcriptional Responses

The compound “CCG-143545” has been found to reduce global RNA synthesis and inhibit transcriptional responses . It suppresses several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Role in Lysosomal Biogenesis

The compound “NCGC00062904-02” could potentially play a role in lysosomal biogenesis . Lysosomes and their equivalent structures (known as vacuoles in yeast cells) have long been established as the degradative end points for both intracellular and exogenous cargo .

Mechanism of Action

Target of Action

CBKinase1_010430, also known as N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide, HMS2311A20, CCG-143545, NCGC00062904-02, or CBKinase1_022830, primarily targets the Casein Kinase 1 (CK1) family . The CK1 family has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . For CCG-1423, a related compound, it has been suggested that it binds specifically to the Nuclear Localization Signal (NLS) of MRTF-A/B, preventing the interaction between MRTF-A/B and importin α/β1, resulting in inhibition of the nuclear import of MRTF-A/B .

Biochemical Pathways

The CK1 family plays a crucial role in several biochemical pathways. It phosphorylates key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . This suggests that CBKinase1_010430, by targeting CK1, could potentially influence these pathways.

Result of Action

Given its target, it is plausible that it could influence cell cycle regulation, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .

Action Environment

It is known that the efficacy of kinase inhibitors can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19(23(21,22)15-8-3-2-4-9-15)12-14-11-13-7-5-6-10-16(13)18-17(14)20/h2-11H,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWPNPVGZYVQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)

![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)

![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)

![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)